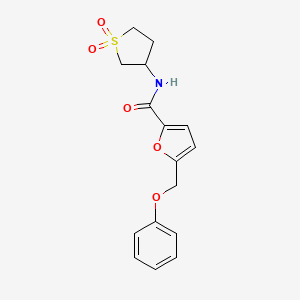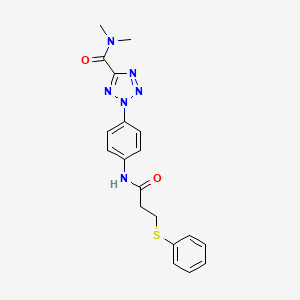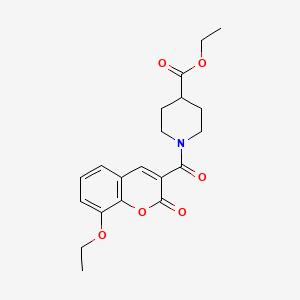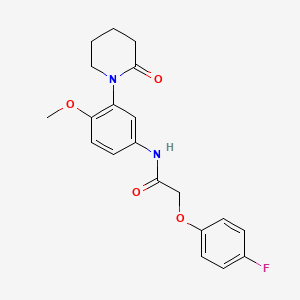![molecular formula C6H5BrN2S B2752610 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole CAS No. 134670-13-6](/img/structure/B2752610.png)
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular weight of 217.09 . It is a powder in physical form .
Synthesis Analysis
Imidazothiazoles, the class of compounds to which this compound belongs, have been the subject of extensive research due to their potential applications in synthetic, structural, and biomedical research . The most studied type of such systems is imidazo[2,1-b]thiazoles .Molecular Structure Analysis
The IUPAC name of this compound is this compound . Its InChI code is 1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3 .Scientific Research Applications
Antitubercular Activity
The synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has demonstrated significant antitubercular activity against Mycobacterium tuberculosis. A specific compound from this series showed high inhibitory activity, with minimal inhibitory concentration (MIC) values competitive with standard drugs like ethambutol and ciprofloxacin. The study highlighted the structure–activity relationship, revealing that specific substitutions on the imidazo[2,1-b][1,3,4]thiadiazole ring enhance inhibitory activity. Notably, these compounds did not exhibit toxicity to normal cell lines, indicating a lack of general cellular toxicity (Ramprasad et al., 2016).
Anticancer Properties
Novel derivatives of 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole have been synthesized and evaluated for their anticancer activities. Specific derivatives exhibited promising activity against a range of cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia, highlighting their potential as anticancer agents (Noolvi et al., 2011).
Antimicrobial and Antifungal Activities
Several derivatives of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide have shown high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin. These compounds also exhibited moderate activity against other pathogens, indicating their broad antimicrobial potential (Gadad et al., 2000).
Water Oxidation Catalysis
Ruthenium complexes with axial imidazole/DMSO ligands have been synthesized, demonstrating variable activity as water oxidation catalysts. The study provided insights into the structure-activity relationship, showing how the nature of axial ligands affects the catalytic activity. Specifically, a complex with one axial 5-bromo-N-methyl-imidazole and one axial DMSO exhibited a high initial turnover frequency, emphasizing the potential of these complexes in catalytic water oxidation (Wang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazothiazoles, the class of compounds to which it belongs, have been studied for their potential biomedical applications . For instance, some imidazothiazoles have been found to act as inhibitors of indolamine 2,3-dioxygenase 1 (IDO1) .
Mode of Action
Imidazothiazoles are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazothiazoles have been associated with a variety of biological properties, suggesting that they may interact with multiple pathways .
Result of Action
Imidazothiazoles have been associated with a variety of biological effects, suggesting that they may have multiple cellular and molecular impacts .
properties
IUPAC Name |
5-bromo-6-methylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRBNIGZDVDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752527.png)


![1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2752534.png)
![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2752539.png)


![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)


![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)
![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)
